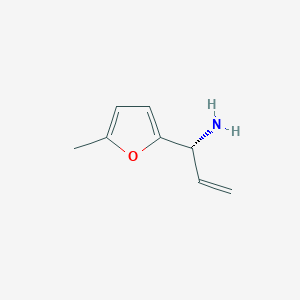
(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is an organic compound that belongs to the class of amines. It features a furan ring substituted with a methyl group and an amine group attached to a prop-2-enyl chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine precursor under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 5-Methyl-2-furancarboxaldehyde or 5-Methyl-2-furancarboxylic acid.
Reduction: (1R)-1-(5-Methyl(2-furyl))propylamine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(5-Methyl(2-furyl))propylamine: A reduced form of the compound.
5-Methyl-2-furancarboxaldehyde: An oxidized form of the compound.
5-Methyl-2-furancarboxylic acid: Another oxidized form.
Uniqueness
(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and an amine group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1R)-1-(5-methylfuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3/t7-/m1/s1 |
InChI-Schlüssel |
FDIUPLOCSCZDOU-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC=C(O1)[C@@H](C=C)N |
Kanonische SMILES |
CC1=CC=C(O1)C(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


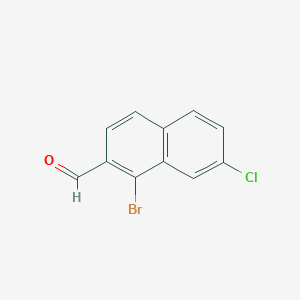
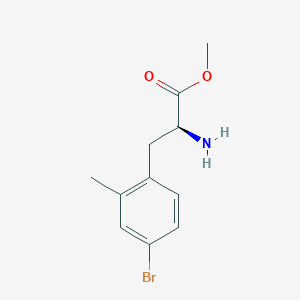
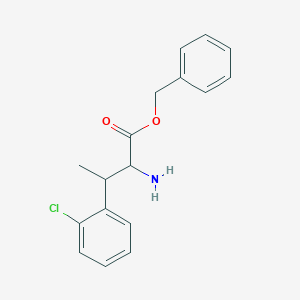
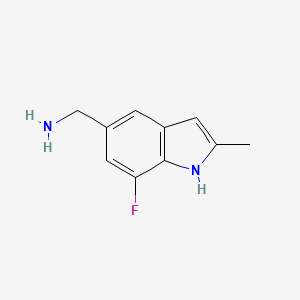
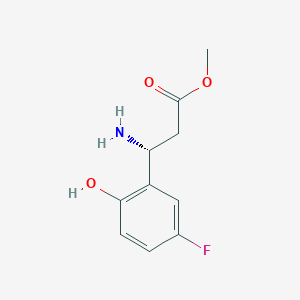
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
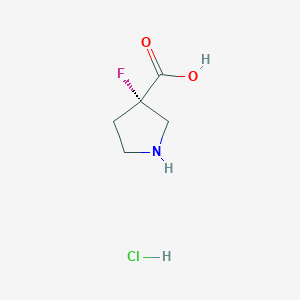
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)
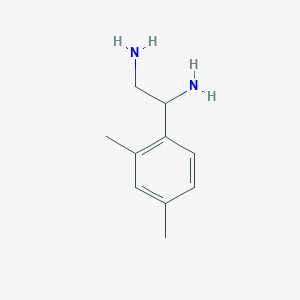
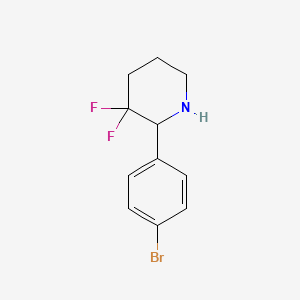
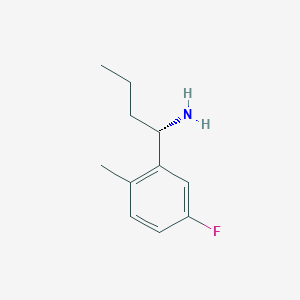
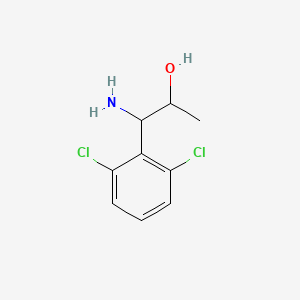
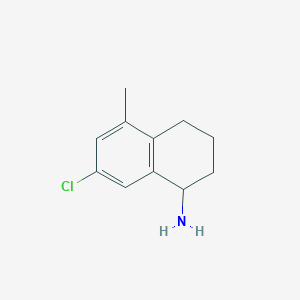
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
